molecular formula C18H13Cl2N3O2S2 B10973771 3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B10973771
M. Wt: 438.4 g/mol
InChI Key: MFCAKOYNESSODM-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes both benzothiophene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Thiophene Moiety: This involves coupling reactions, often facilitated by palladium catalysts.

    Functional Group Modifications: Introduction of cyano and dimethylcarbamoyl groups through nucleophilic substitution and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the cyano group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Oxidized derivatives of the thiophene moiety.

    Reduction: Reduced derivatives with modified cyano groups.

    Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Industry: Used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiophene moieties, along with the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H13Cl2N3O2S2

Molecular Weight

438.4 g/mol

IUPAC Name

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13Cl2N3O2S2/c1-8-11(7-21)17(27-14(8)18(25)23(2)3)22-16(24)15-13(20)10-5-4-9(19)6-12(10)26-15/h4-6H,1-3H3,(H,22,24)

InChI Key

MFCAKOYNESSODM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)N(C)C

Origin of Product

United States

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